UDP-GlcNAz (disodium)

Description

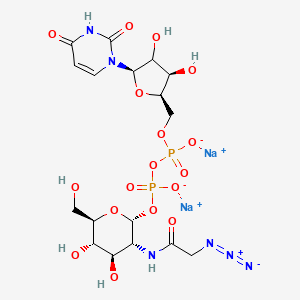

Uridine 5′-diphospho-N-acetylazidoglucosamine disodium (UDP-GlcNAz) is a synthetic analog of UDP-N-acetylglucosamine (UDP-GlcNAc), where the N-acetyl group is replaced with an azide (-N₃) moiety . This modification enables its use in bioorthogonal chemistry, particularly in click reactions (e.g., CuAAC or SPAAC) for labeling glycoproteins and glycolipids . Structurally, it consists of a uridine diphosphate (UDP) moiety linked to a modified glucosamine residue. Its molecular formula is C₁₇H₂₆N₆O₁₇P₂ (MW: 672.37 g/mol), with a CAS number of 1611490-64-2 .

Properties

Molecular Formula |

C17H24N6Na2O17P2 |

|---|---|

Molecular Weight |

692.3 g/mol |

IUPAC Name |

disodium;[(2R,3R,4R,5S,6R)-3-[(2-azidoacetyl)amino]-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] [[(2R,3R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate |

InChI |

InChI=1S/C17H26N6O17P2.2Na/c18-22-19-3-9(26)20-10-13(29)11(27)6(4-24)38-16(10)39-42(34,35)40-41(32,33)36-5-7-12(28)14(30)15(37-7)23-2-1-8(25)21-17(23)31;;/h1-2,6-7,10-16,24,27-30H,3-5H2,(H,20,26)(H,32,33)(H,34,35)(H,21,25,31);;/q;2*+1/p-2/t6-,7-,10-,11-,12+,13-,14?,15-,16-;;/m1../s1 |

InChI Key |

XGTPLFSPWJKVQB-WBDRKYRWSA-L |

Isomeric SMILES |

C1=CN(C(=O)NC1=O)[C@H]2C([C@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)NC(=O)CN=[N+]=[N-])O)O.[Na+].[Na+] |

Canonical SMILES |

C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OC3C(C(C(C(O3)CO)O)O)NC(=O)CN=[N+]=[N-])O)O.[Na+].[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthesis of GlcNAz-1-Phosphate Intermediates

The chemical synthesis of UDP-GlcNAz typically begins with the preparation of GlcNAz-1-phosphate as a key intermediate. Multiple approaches have been developed for introducing the azido functionality into the glucosamine scaffold.

One established method involves the conversion of protected glucosamine derivatives to their corresponding azido forms through a series of protection-deprotection strategies. Typically, this process begins with selective protection of hydroxyl groups, followed by activation of the position where the azido group will be introduced (often using triflate activation), and subsequent nucleophilic displacement with sodium azide.

For example, a detailed synthesis pathway can involve:

- Protection of the hydroxyl groups of glucosamine using benzoyl groups

- Activation of the target position using trifluoromethanesulfonic anhydride at 0°C

- Displacement with sodium azide in DMF at room temperature

- Subsequent phosphorylation at the C1 position

Enzymatic Synthesis Methods

One-Pot Three-Enzyme Synthesis

Enzymatic approaches offer significant advantages over chemical methods, particularly in terms of stereoselectivity and reduced need for protection/deprotection steps. A one-pot three-enzyme system represents an efficient approach for the synthesis of UDP-GlcNAz.

This system typically involves:

- N-acetylhexosamine 1-kinase (NahK) to phosphorylate GlcNAz at the C1 position

- N-acetylglucosamine uridyltransferase (GlmU) or human UDP-GalNAc pyrophosphorylase (AGX1) to catalyze the transfer of UMP from UTP to GlcNAz-1-phosphate

- Inorganic pyrophosphatase (PPA) to degrade the byproduct pyrophosphate and drive the reaction forward

The one-pot approach eliminates the need for isolation and purification of intermediates, thereby improving overall efficiency. The enzymatic synthesis can achieve yields of up to 81% for UDP-GlcNAc derivatives.

A typical reaction mixture for this one-pot approach would contain:

- GlcNAz substrate (0.4-0.5 mmol)

- ATP (0.5-0.6 mmol)

- UTP (0.5-0.6 mmol)

- MgCl₂ (10-20 mM)

- Tris-HCl buffer (pH 7.5-8.0, 50-100 mM)

- NahK, GlmU/AGX1, and PPA enzymes

- Optional: polyphosphate kinase (PPK) for ATP regeneration

The reaction is typically incubated at 30-37°C for 24-48 hours with gentle shaking.

GlmU-Mediated Synthesis

The GlmU enzyme (N-acetylglucosamine-1-phosphate uridyltransferase) from Escherichia coli has been extensively investigated for its ability to synthesize UDP-GlcNAc derivatives. This bifunctional enzyme possesses both acetyltransferase and uridyltransferase activities.

For UDP-GlcNAz synthesis, the uridyltransferase domain of GlmU catalyzes the transfer of UMP from UTP to GlcNAz-1-phosphate. However, not all modified GlcNAc-1-phosphate derivatives are accepted by GlmU. Studies indicate that GlmU demonstrates substrate specificity, with a preference for substrates containing an amide linkage at the C-2 nitrogen.

The typical GlmU-mediated reaction conditions include:

- GlcNAz-1-phosphate (substrate)

- UTP (donor)

- MgCl₂ (10-20 mM)

- Tris-HCl buffer (pH 7.0-7.5, 46 mM)

- DTT (reducing agent, 1-5 mM)

- Inorganic pyrophosphatase (0.2-0.5 U/μmol substrate)

- GlmU enzyme

Reactions are typically conducted at 30°C for 3 hours to several days, depending on the substrate.

Purification and Conversion to Disodium Salt Form

Chromatographic Purification Methods

The purification of UDP-GlcNAz typically involves a combination of chromatographic techniques:

Size-exclusion chromatography using BioGel P-2 gel filtration columns is commonly employed to separate the product from reaction components based on molecular size. This method is particularly useful for removing enzymes, unreacted substrates, and small molecule byproducts.

Anion-exchange chromatography can effectively separate UDP-GlcNAz from other nucleotides and phosphorylated compounds based on charge differences. DEAE-cellulose and Q-Sepharose columns are commonly used for this purpose.

Silica gel column chromatography using solvent systems such as EtOAc:MeOH:H₂O (4:2:1 or 3:2:1 by volume) can be employed for further purification when necessary.

For enzymatic synthesis products, an initial protein precipitation step is typically performed by adding cold ethanol (equal volume) and incubating at 4°C for 30 minutes, followed by centrifugation to remove precipitated proteins.

Characterization Techniques

Comprehensive characterization of UDP-GlcNAz disodium salt is essential to confirm its identity and purity. Common characterization techniques include:

Nuclear Magnetic Resonance (NMR) spectroscopy:

- ¹H NMR to confirm the presence and position of the azido group and overall structure

- ³¹P NMR to verify the integrity of the pyrophosphate linkage

- ¹³C NMR for complete structure elucidation

Mass Spectrometry:

- Electrospray Ionization Mass Spectrometry (ESI-MS) in negative mode is particularly useful for nucleotide sugars

- High-Resolution Mass Spectrometry (HRMS) to confirm molecular formula

High-Performance Liquid Chromatography (HPLC):

- Analytical HPLC to assess purity

- HPLC-MS for simultaneous purity assessment and identity confirmation

Thin-Layer Chromatography (TLC):

- Mobile phase typically consisting of n-butanol:acetic acid:water (2:1:1, v/v/v) or EtOAc:MeOH:H₂O (3:2:1, v/v/v)

- Visualization using p-anisaldehyde sugar staining or UV detection

Scale-Up Considerations

Enzymatic Approaches for Gram-Scale Production

Recent advances in enzymatic synthesis have enabled gram-scale production of modified UDP-sugars. For instance, search result describes a process development for the enzymatic gram-scale production of UDP-6-azido-GalNAc, which could provide insights for UDP-GlcNAz production.

Key strategies for enzymatic gram-scale production include:

- Enzyme cascade optimization with carefully selected enzymes that demonstrate high substrate tolerance and stability

- Implementation of repetitive-batch procedures to maximize enzyme usage

- Process parameter optimization including pH, temperature, and substrate concentrations

- High-performance purification methods

Using such approaches, yields of up to 97% in five consecutive batch cycles using a single enzyme batch have been achieved for related UDP-sugar analogs. The synthesis process demonstrated total turnover numbers (TTNs) between 4.4-4.8 g of product per gram of enzyme and space-time yields (STYs) ranging from 1.7-2.4 g per liter per hour.

Economic Considerations

The economic aspects of UDP-GlcNAz production must be carefully evaluated:

- Enzyme production costs can be substantial but are offset by higher conversion efficiencies and fewer purification steps

- Substrate costs, particularly UTP, represent a significant portion of the overall production expense

- Implementation of ATP recycling systems using polyphosphate kinase can significantly reduce costs

- Time and labor requirements differ significantly between chemical and enzymatic approaches

Table 3: Economic Comparison of Chemical vs. Enzymatic Synthesis for Gram-Scale Production

| Factor | Chemical Synthesis | Enzymatic Synthesis |

|---|---|---|

| Raw material cost | High (protected sugars, UMP-morpholidate) | Moderate (unprotected sugars, UTP) |

| Enzyme cost | Not applicable | High (initial investment) |

| Time requirement | 7-10 days | 2-3 days |

| Labor intensity | High (multiple isolation steps) | Moderate (fewer isolation steps) |

| Overall yield | 15-30% | 40-80% |

| Scalability | Limited | Good |

Comparative Analysis of Preparation Methods

A critical comparison of the various preparation methods for UDP-GlcNAz reveals distinct advantages and limitations for each approach:

Table 4: Comprehensive Comparison of UDP-GlcNAz Preparation Methods

| Preparation Method | Advantages | Limitations | Typical Yield | Purity | Scale Potential |

|---|---|---|---|---|---|

| Chemical (UMP-morpholidate) | Versatile for various modifications | Multiple steps, low overall yield | 15-30% | >95% | mg to sub-gram |

| GlmU-mediated enzymatic | Fewer steps, stereoselective | Limited substrate scope | 30-60%* | >97% | 100 mg to gram |

| One-pot three-enzyme | No intermediate isolation | Enzyme cost and stability | 40-80%* | >98% | 100 mg to multi-gram |

| Repetitive-batch enzymatic | Highest enzyme efficiency | Complex setup, optimization required | Up to 97%** | >99% | Gram-scale |

Based on related UDP-GlcNAc derivatives due to limited specific data for UDP-GlcNAz

*Based on related UDP-6-azido-GalNAc

The choice of preparation method depends on several factors including required scale, available expertise and equipment, desired purity, and economic considerations. For research-scale production (mg quantities), chemical synthesis may be sufficient, while larger-scale production (gram quantities) would benefit from enzymatic approaches, particularly repetitive-batch systems.

Chemical Reactions Analysis

Types of Reactions

Uridine diphosphate N-acetylglucosamine azide disodium salt undergoes several types of chemical reactions, including:

Click Chemistry Reactions: It participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) reactions.

Substitution Reactions: The azide group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Requires copper sulfate and sodium ascorbate as catalysts.

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): Does not require a catalyst but uses strained alkynes such as dibenzocyclooctyne (DBCO).

Major Products

Triazole Derivatives: Formed from click chemistry reactions with alkynes.

Substituted Derivatives: Formed from substitution reactions of the azide group.

Scientific Research Applications

Glycobiology and Glycosylation Studies

UDP-GlcNAz is primarily utilized in studying protein glycosylation. The azide group allows for the selective labeling of glycoproteins through click chemistry, a powerful tool for probing glycan structures and functions.

Case Study: Protein Labeling

A study demonstrated the use of UDP-GlcNAz to label glycoproteins in living cells. By incorporating UDP-GlcNAz into the cellular glycosylation pathway, researchers were able to visualize glycoproteins using azide-reactive fluorescent probes. This method provided insights into the dynamics of glycosylation in real-time within cellular environments .

Bioorthogonal Chemistry

The azide functionality of UDP-GlcNAz enables its use in bioorthogonal reactions, which are chemical reactions that can occur inside living systems without interfering with native biochemical processes.

Case Study: Click Chemistry Applications

In a significant advancement, UDP-GlcNAz was employed in click chemistry to modify RNA molecules. Researchers synthesized RNA with UDP-GlcNAz caps, allowing them to attach various labels selectively. This approach has potential applications in RNA sequencing and tracking RNA dynamics within cells .

Development of Enzymatic Assays

UDP-GlcNAz has been integrated into enzymatic assays designed to quantify nucleotide sugars and assess O-GlcNAcylation levels in proteins.

Case Study: Enzymatic Quantification

Recent research introduced an enzymatic assay for quantifying UDP-GlcNAz based on its role as a substrate for O-linked N-acetylglucosamine transferase (OGT). This method allows for the measurement of UDP-GlcNAz levels in biological samples, providing valuable data on its concentration and correlation with protein modifications .

Potential Therapeutic Applications

The unique properties of UDP-GlcNAz suggest potential therapeutic applications, particularly in cancer research and treatment.

Case Study: Cancer Cell Metabolism

Studies have indicated that altered glycosylation patterns are associated with cancer progression. By using UDP-GlcNAz to modify glycoproteins on cancer cells, researchers can investigate how these changes affect cell signaling pathways and tumor behavior. This could lead to new strategies for targeting cancer cells based on their glycosylation profiles .

Synthesis of Glycosaminoglycans

UDP-GlcNAz can also serve as a precursor for synthesizing glycosaminoglycans (GAGs), which are critical components of the extracellular matrix and play roles in cell signaling.

Case Study: GAG Production

Research efforts have focused on engineering microbial systems to produce GAGs using UDP-GlcNAz as a building block. This biotechnological approach aims to create sustainable methods for producing these complex carbohydrates, which are essential for various biomedical applications .

Summary Table of Applications

Mechanism of Action

Uridine diphosphate N-acetylglucosamine azide disodium salt exerts its effects through the following mechanisms:

Glycosylation: Acts as a substrate for glycosyltransferases, transferring the azide-modified sugar to proteins and lipids.

Click Chemistry: The azide group allows for bioorthogonal labeling through click chemistry reactions, enabling the study of biomolecular interactions and dynamics.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes critical differences between UDP-GlcNAz and structurally/functionally related UDP-sugar analogs:

Key Research Findings

Enzyme Specificity: UDP-GlcNAz is a competent substrate for OGTase, enabling transfer of GlcNAz to proteins like nucleoporin p62 in vitro . In contrast, UDP-GalNAz is efficiently biosynthesized from Ac₄GalNAz and utilized by GalNAc transferases for mucin-type O-glycosylation .

Chemical Stability :

- UDP-GlcNAz is stable at -20°C for 1–3 years but degrades rapidly in aqueous solutions (solubility: ~144 mM in water) . UDP-4FGalNAz requires HPLC purification due to sensitivity to hydrolysis .

Functional Versatility :

- The azide group in UDP-GlcNAz enables click chemistry with DBCO-PEG probes, facilitating imaging and pull-down assays . UDP-GlcNTFA’s trifluoroacetyl group enhances resistance to enzymatic hydrolysis, making it useful for probing glycosyltransferase mechanisms .

Metabolic Limitations: Unlike UDP-GlcNAc, UDP-GlcNAz cannot be recycled via the canonical salvage pathway, necessitating exogenous supplementation for labeling . UDP-GalNAz bypasses this limitation in specific contexts, as cells convert Ac₄GalNAz to both UDP-GalNAz and UDP-GlcNAz .

Q & A

Q. What structural features of UDP-GlcNAz (disodium) enable its use in metabolic labeling studies?

UDP-GlcNAz contains an azide (-N₃) group substituted for the acetyl group in UDP-GlcNAc. This modification allows bioorthogonal tagging via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC). These reactions facilitate selective labeling of glycoproteins and glycolipids for imaging or proteomic analysis .

Q. What are the recommended storage conditions for UDP-GlcNAz (disodium) to ensure stability?

The compound should be stored at -20°C in a dry, inert environment to prevent degradation. While specific solubility data are not provided, it is typically handled as a lyophilized powder or reconstituted in aqueous buffers for experimental use .

Q. How is UDP-GlcNAz utilized to study protein glycosylation in cellular systems?

Researchers incorporate UDP-GlcNAz into cell culture media, where it is metabolically processed by O-GlcNAc transferase (OGT) to modify proteins with azide-tagged GlcNAc. Post-incubation, bioorthogonal probes (e.g., DBCO-fluorophores) are added for selective labeling, enabling visualization or pull-down assays .

Q. What methodological precautions are necessary when handling UDP-GlcNAz in solubility-dependent assays?

Due to its disodium phosphate backbone, avoid buffers with divalent cations (e.g., Mg²⁺ or Ca²⁺) that may precipitate the compound. Pre-warm reconstitution buffers to 37°C and filter-sterilize solutions to ensure homogeneity .

Advanced Research Questions

Q. How can chemoenzymatic synthesis of UDP-GlcNAz be optimized for higher yields?

Immobilize the enzyme GlmU (e.g., via His-tag binding to Ni beads) to improve reusability and reduce enzyme waste. Substrate recognition studies show that GlmU accepts GlcNAz-1-phosphate analogs with >70% efficiency, particularly when the 2-amide functional group is preserved .

Q. How should researchers address contradictions in substrate specificity data for O-GlcNAc transferase (OGT) when using UDP-GlcNAz?

Variability in OGT activity may arise from differences in assay conditions (e.g., pH, cofactors like Mg²⁺). Standardize reaction buffers and validate enzyme activity using positive controls (e.g., UDP-GlcNAc). Cross-validate results with orthogonal methods like LC-MS to confirm glycosylation sites .

Q. What strategies reduce non-specific background noise in click chemistry-based imaging with UDP-GlcNAz?

Use SPAAC (strain-promoted cycloaddition) instead of CuAAC to avoid copper-induced cytotoxicity and autofluorescence. Pre-block cells with BSA-containing buffers to minimize non-specific probe binding. Include negative controls (e.g., cells not treated with UDP-GlcNAz) to baseline background signals .

Q. How does UDP-GlcNAz-mediated glycosylation impact protein function in disease models (e.g., cancer or neurodegeneration)?

Design longitudinal studies to track glycosylation dynamics using pulsed-labeling with UDP-GlcNAz followed by SPAAC probes. Combine with CRISPR-mediated OGT knockdown to isolate glycosylation-specific effects. Proteomic analysis of labeled proteins can identify disease-relevant targets (e.g., tau in Alzheimer’s) .

Methodological Best Practices

- Data Validation : Use high-resolution mass spectrometry (HR-MS) to confirm UDP-GlcNAz incorporation into target proteins. Cross-reference with databases like PubChem for structural verification .

- Citation Standards : Accurately cite synthesis protocols and enzyme sources (e.g., GlmU from E. coli) to enhance reproducibility. Follow journal-specific guidelines for chemical data reporting .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.